2-methoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
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Overview
Description
2-Methoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxy group, a tosylpiperazine moiety, and an acetamide group. It is often used in medicinal chemistry for the development of new therapeutic agents due to its potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:
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Formation of Tosylpiperazine: : The initial step involves the tosylation of piperazine. Piperazine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 4-tosylpiperazine.
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Alkylation: : The next step is the alkylation of 4-tosylpiperazine with 2-bromoethylamine to introduce the ethylamine side chain.
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Acetamide Formation: : The final step involves the reaction of the intermediate with methoxyacetyl chloride to form 2-methoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide. This reaction is typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
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Hydrochloride Salt Formation: : The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction: The tosyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the synthesis of novel derivatives with potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The tosylpiperazine moiety is known to interact with serotonin and dopamine receptors, which are implicated in various neurological processes. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Tosylpiperazin-1-yl)ethyl)acetamide: Lacks the methoxy group, which may affect its bioactivity and pharmacokinetic properties.
2-Methoxy-N-(2-(4-benzylpiperazin-1-yl)ethyl)acetamide: Contains a benzyl group instead of a tosyl group, which may alter its receptor binding affinity and specificity.
Uniqueness
2-Methoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is unique due to the presence of both the methoxy and tosyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile lead compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S.ClH/c1-14-3-5-15(6-4-14)24(21,22)19-11-9-18(10-12-19)8-7-17-16(20)13-23-2;/h3-6H,7-13H2,1-2H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCZSFZTMAWIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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